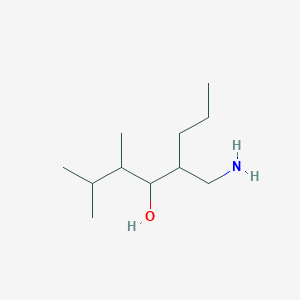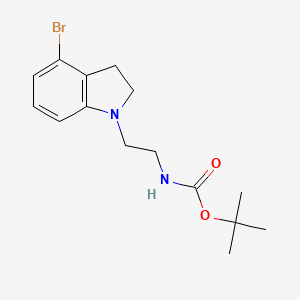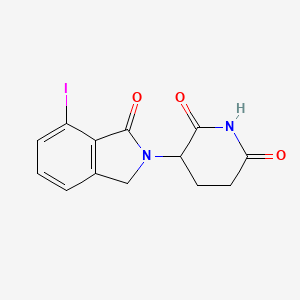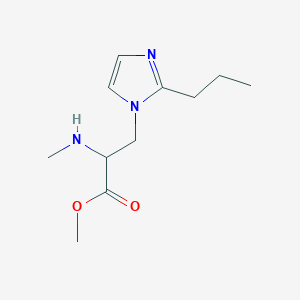
Methyl 2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoate is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-propylimidazole and methyl 2-bromo-3-(methylamino)propanoate.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions. A base, such as potassium carbonate, is used to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring is known to bind to metal ions and can inhibit the activity of certain enzymes by chelating the metal ion in the active site. This can lead to the modulation of various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(methylamino)-3-(1h-imidazol-1-yl)propanoate: Lacks the propyl group on the imidazole ring.
Ethyl 2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoate: Has an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoate is unique due to the presence of the propyl group on the imidazole ring, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
methyl 2-(methylamino)-3-(2-propylimidazol-1-yl)propanoate |
InChI |
InChI=1S/C11H19N3O2/c1-4-5-10-13-6-7-14(10)8-9(12-2)11(15)16-3/h6-7,9,12H,4-5,8H2,1-3H3 |
InChI Key |
XEGVVBVDWNFLBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=CN1CC(C(=O)OC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


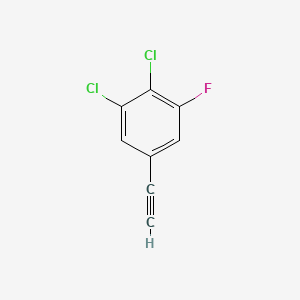
![Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13488621.png)
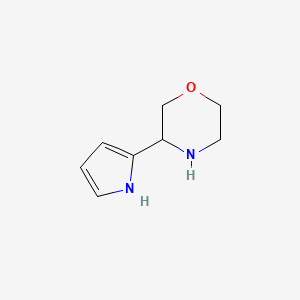
![(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13488627.png)
![tert-butyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate](/img/structure/B13488642.png)
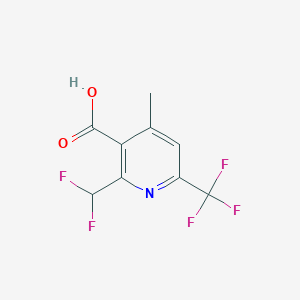
![(2S)-2-amino-3-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid](/img/structure/B13488651.png)
![2-(2,6-Dioxo-3-piperidyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13488653.png)
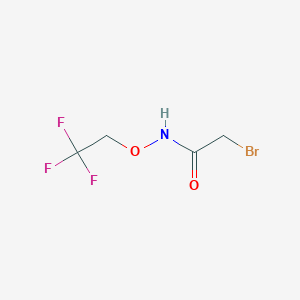
![8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione](/img/structure/B13488658.png)
![Potassium trifluoro(5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octan-1-yl)borate](/img/structure/B13488661.png)
